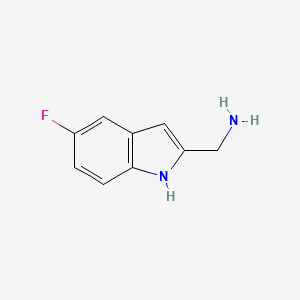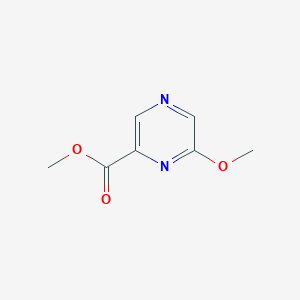
N-cyclopropylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylcyclobutanamine: is an organic compound with the molecular formula C8H15N It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopropylation of Cyclobutanamine: One common method involves the cyclopropylation of cyclobutanamine using cyclopropylboronic acid in the presence of a copper catalyst.
Reductive Amination: Another method involves the reductive amination of cyclobutanone with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of N-cyclopropylcyclobutanamine may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-cyclopropylcyclobutanamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclobutanamines.
Applications De Recherche Scientifique
Chemistry: N-cyclopropylcyclobutanamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which N-cyclopropylcyclobutanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Cyclobutanamine: Lacks the cyclopropyl substitution, making it less sterically hindered.
N-cyclopropylmethylamine: Similar in structure but with a methyl group instead of a cyclobutane ring.
N-cyclopropylcyclopentylamine: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: N-cyclopropylcyclobutanamine is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-cyclopropylcyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMNGVZYQJHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633108 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-13-2 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)






![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
